D-Alanyl-O-(4-aminobutanoyl)-L-serine

Description

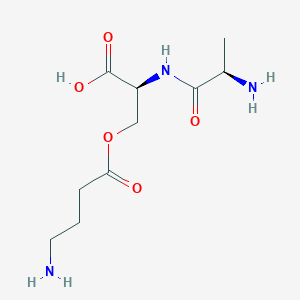

D-Alanyl-O-(4-aminobutanoyl)-L-serine is a modified tripeptide featuring a unique structural arrangement: a D-alanine residue, an L-serine residue esterified with 4-aminobutanoyl, and a central peptide bond. The inclusion of both D- and L-amino acids highlights stereochemical complexity, which may influence its biological activity or stability compared to homochiral peptides.

Properties

CAS No. |

921933-77-9 |

|---|---|

Molecular Formula |

C10H19N3O5 |

Molecular Weight |

261.28 g/mol |

IUPAC Name |

(2S)-3-(4-aminobutanoyloxy)-2-[[(2R)-2-aminopropanoyl]amino]propanoic acid |

InChI |

InChI=1S/C10H19N3O5/c1-6(12)9(15)13-7(10(16)17)5-18-8(14)3-2-4-11/h6-7H,2-5,11-12H2,1H3,(H,13,15)(H,16,17)/t6-,7+/m1/s1 |

InChI Key |

UQJCAPYLHZUPGT-RQJHMYQMSA-N |

Isomeric SMILES |

C[C@H](C(=O)N[C@@H](COC(=O)CCCN)C(=O)O)N |

Canonical SMILES |

CC(C(=O)NC(COC(=O)CCCN)C(=O)O)N |

Origin of Product |

United States |

Biological Activity

D-Alanyl-O-(4-aminobutanoyl)-L-serine is a compound of interest in the field of biochemical and pharmacological research, particularly for its potential roles in neurological functions and therapeutic applications. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, effects on specific biological systems, and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 921933-77-9

- Molecular Formula : C10H18N2O4

- Molecular Weight : 218.26 g/mol

This compound is believed to interact with various neurotransmitter systems, particularly those involving D-amino acids, which are known to modulate NMDA receptors in the brain. The compound's structure suggests it may influence synaptic transmission and neuronal plasticity, potentially offering therapeutic benefits in conditions such as schizophrenia and Alzheimer's disease.

Biological Activities

-

Neurological Effects

- This compound may enhance cognitive function by modulating glutamatergic signaling pathways. Research indicates that D-alanine and related compounds can influence NMDA receptor activity, which is crucial for learning and memory processes .

- In animal models, administration of D-alanine has shown correlations with behavioral improvements in conditions resembling schizophrenia, suggesting a potential role for this compound in managing symptoms associated with this disorder .

-

Therapeutic Potential

- Studies have explored the use of D-alanine derivatives in treating neurodegenerative diseases. For instance, elevated levels of D-alanine have been observed in the brains of Alzheimer's patients, indicating a possible link between this compound and disease pathology .

- The modulation of NMDA receptors by D-alanine derivatives may also provide avenues for developing treatments for conditions characterized by excitotoxicity, such as stroke or traumatic brain injury.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Investigated the effect of D-alanine on cognitive functions in rodent models. Results indicated improved memory retention correlated with increased NMDA receptor activity. |

| Study 2 | Explored the role of D-alanine in schizophrenia treatment. The study found that patients receiving D-alanine exhibited reduced negative symptoms compared to controls. |

| Study 3 | Analyzed the relationship between D-alanine levels and Alzheimer’s disease progression. Elevated levels were linked to behavioral symptoms but not cognitive decline, suggesting a complex role in disease dynamics. |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Substrate Libraries

lists substrate analogues such as 4-aminobenzoic acid and 4-aminobenzamide, which share the 4-aminoaryl group but lack peptide backbones. Key differences include:

- Charge: At physiological pH, the 4-aminobutanoyl group (pKa ~10.5) remains protonated, enhancing cationic interactions, while 4-aminobenzoic acid (pKa ~4.8) is zwitterionic, limiting membrane permeability .

Degradation Pathways in Microbial Systems

discusses Pseudomonas putida’s metabolism of aromatic compounds via permeases like PcaK. Comparatively, L-serine degradation in E.

Research Implications and Gaps

- Therapeutic Potential: Structural parallels to L-serine suggest possible neurological applications, but in vivo studies are needed to validate efficacy and safety.

- Synthetic Utility: The 4-aminobutanoyl group could enhance peptide stability or enable novel conjugates, warranting exploration in drug design.

- Degradation Mechanisms : Microbial studies (e.g., Pseudomonas putida) may clarify environmental persistence or metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.